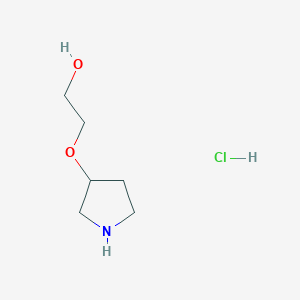

2-Pyrrolidin-3-yloxyethanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which could include 2-Pyrrolidin-3-yloxyethanol;hydrochloride, often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are complex and can involve a variety of processes. Pyrrolidine is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications

Chemically Oxidative Synthesis and Hydrolysis of Polymers

One application in scientific research involves the chemically oxidative synthesis and subsequent hydrolysis of poly[1-(2-cyanoethyl)pyrrole], demonstrating the polymer's transition from a conductive state to an insulator upon hydrolysis. This process highlights the potential of pyrrolidine derivatives in the development of conductive polymers with tunable electrical properties (Yamauchi et al., 1996).

Conducting Polymers from Pyrrole Derivatives

Research on a series of derivatized bis(pyrrol-2-yl) arylenes for electrochemical polymerization showcases the creation of conducting polymers with stable electrical conducting forms due to low oxidation potentials. This work suggests potential applications in electronic devices and sensors, illustrating the versatility of pyrrolidine and pyrrole derivatives in materials science (Sotzing et al., 1996).

Spectroscopic Identification and Derivatization of Cathinones

A study focused on identifying and derivatizing cathinones provides insight into analytical techniques involving pyrrolidine derivatives. These methodologies are crucial for forensic science and pharmaceutical research, demonstrating the compound's relevance in analytical applications (Nycz et al., 2016).

Palladium-promoted Synthesis of Hydroxy-substituted Compounds

Research on palladium-promoted synthesis of hydroxy-substituted benzo[b] carbazoloquinone cyanamides illustrates the use of pyridine hydrochloride in organic synthesis, hinting at the broader chemical reactivity and utility of nitrogen-containing compounds similar to 2-Pyrrolidin-3-yloxyethanol hydrochloride in synthetic organic chemistry (Knölker & O'sullivan, 1994).

Synthesis of Organic Dyes with Large Stokes Shift

A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols demonstrates the synthesis of organic dyes with large Stokes shifts. This research has implications for the development of novel fluorescent materials for sensing and imaging applications, highlighting the role of pyrrolidine derivatives in creating functional materials (Marchesi et al., 2019).

Mechanism of Action

Target of Action

The pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to develop compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to interact with their targets in a manner that is influenced by the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds containing the pyrrolidine ring have been reported to influence a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds containing the pyrrolidine ring have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

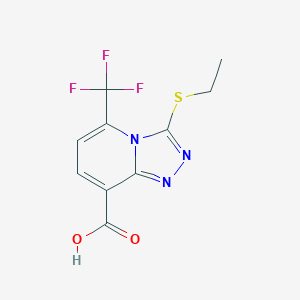

IUPAC Name |

2-pyrrolidin-3-yloxyethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-3-4-9-6-1-2-7-5-6;/h6-8H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCUODIWYPPDJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidin-3-yloxyethanol;hydrochloride | |

CAS RN |

2309449-72-5 |

Source

|

| Record name | 2-(pyrrolidin-3-yloxy)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)

![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenylmethoxyethanone](/img/structure/B2893312.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2893315.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)

![N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2893321.png)

![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2893323.png)